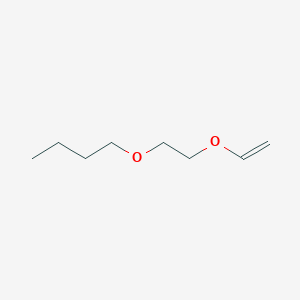
Ethylene glycol butyl vinyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylene glycol butyl vinyl ether is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32633. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymerization Applications
EGBVE can be polymerized to create a range of materials with specific properties. The polymerization methods include:
- Cationic Polymerization : EGBVE can undergo cationic polymerization due to its electron-rich structure, allowing for the formation of stable carbocations. This method produces polymers that are soluble in water and exhibit good stability and water retention properties. These polymers can be utilized in coatings and adhesives that require strong adhesion and resistance to environmental factors .
- Radiation Polymerization : Another method involves gamma irradiation, which generates ions or radicals that initiate polymerization. This technique is particularly useful for creating functional coatings that possess anti-protein adsorption properties, making them suitable for biomedical applications .
- Statistical Copolymerization : EGBVE can be copolymerized with other vinyl ethers to enhance specific properties such as tensile strength and contamination resistance. This flexibility allows for the customization of polymer characteristics based on application needs .
Biomedical Applications
EGBVE's unique chemical structure allows it to be utilized in various biomedical applications:
- Surface Modification : The ability to create hydrophilic surfaces through plasma polymerization of EGBVE enables the development of materials that resist protein adsorption. This property is crucial for medical devices and implants, where biocompatibility is essential .
- Drug Delivery Systems : Due to its amphiphilic nature, EGBVE-based polymers can encapsulate drugs, providing controlled release profiles. This feature is advantageous in developing targeted therapies and improving drug solubility .
Construction Materials
EGBVE also finds significant applications in the construction industry:
- Cement Water Reducers : EGBVE-based copolymers are used as superplasticizers in cement formulations. These materials improve the workability of concrete while reducing water content, enhancing strength and durability. The copolymers exhibit strong dispersibility and cost-effectiveness compared to traditional agents .
- Adhesives and Sealants : The properties of EGBVE make it an excellent candidate for formulating adhesives that require high performance under varying environmental conditions. Its ability to form strong bonds while maintaining flexibility is beneficial in construction applications where movement occurs .
Case Study 1: Biomedical Coatings
A study demonstrated the effectiveness of EGBVE-derived coatings in reducing protein adsorption on medical implants. The coatings were applied via plasma polymerization, resulting in a significant decrease in biofouling compared to uncoated surfaces.
Case Study 2: Concrete Additives
In a field trial, EGBVE-based superplasticizers were incorporated into concrete mixes used for highway construction. The results indicated improved flowability and reduced water content without compromising strength, showcasing the material's practical benefits in real-world applications.
Propiedades
Número CAS |
4223-11-4 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
1-(2-ethenoxyethoxy)butane |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-10-8-7-9-4-2/h4H,2-3,5-8H2,1H3 |
Clave InChI |
UNMYKPSSIFZORM-UHFFFAOYSA-N |
SMILES |
CCCCOCCOC=C |
SMILES canónico |
CCCCOCCOC=C |
Color/Form |
LIQUID |
Key on ui other cas no. |
4223-11-4 |
Pictogramas |
Flammable; Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















